2-Chlorobutyric acid chemical properties and structure
2-Chlorobutyric acid chemical properties and structure
An In-depth Technical Guide to 2-Chlorobutyric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Chlorobutyric acid. The information is intended to support research, development, and application of this versatile chemical compound.
Chemical and Physical Properties
2-Chlorobutyric acid, also known as α-chlorobutanoic acid, is a halogenated carboxylic acid. It is a colorless to pale yellow liquid at room temperature and is soluble in water and common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₇ClO₂ | [] |
| Molecular Weight | 122.55 g/mol | [] |
| Appearance | Colorless to pale yellow liquid | [] |
| Melting Point | -12 °C (for S-enantiomer) | [4] |
| Boiling Point | 90-92 °C at 12 mmHg | [1] |
| Density | 1.190 g/mL at 20 °C | [1] |
| Solubility | Soluble in water | [1][5] |
| pKa | 2.86 | [1][5][6] |
| Refractive Index | n20/D 1.439 | [5] |
Chemical Structure
The structure of 2-Chlorobutyric acid features a chlorine atom at the alpha-carbon position relative to the carboxyl group. This chiral center means that 2-Chlorobutyric acid can exist as two enantiomers, (R)- and (S)-2-chlorobutanoic acid.
| Identifier | Value | References |
| IUPAC Name | 2-chlorobutanoic acid | [] |
| Synonyms | α-Chlorobutyric acid, 2-Chlorobutanoic acid | [2][] |
| CAS Number | 4170-24-5 (for racemic) | [] |
| SMILES | CCC(C(=O)O)Cl | [] |
| InChI | InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | [] |
| InChIKey | RVBUZBPJAGZHSQ-UHFFFAOYSA-N | [] |
graph "2_Chlorobutyric_Acid_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];
// Atom nodes
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1,0!"];
C3 [label="C", pos="1.7,-1!"];
C4 [label="C", pos="2.4,0!"];
O1 [label="O", pos="-0.7,-1!"];
O2 [label="O", pos="-0.7,1!"];
Cl [label="Cl", pos="1.7,1!"];
H1 [label="H", pos="0.3,1.5!"];
H2 [label="H", pos="2.2,-1.5!"];
H3 [label="H", pos="1.2,-1.5!"];
H4 [label="H", pos="3.1,0!"];
H5 [label="H", pos="2.4,0.7!"];
H6 [label="H", pos="2.4,-0.7!"];
H7 [label="H", pos="-1.2,1!"];
// Bonds
C1 -- O1 [label=""];
C1 -- O2 [label=""];
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C2 -- Cl [label=""];
C2 -- H1 [style=invis];
C3 -- H2 [style=invis];
C3 -- H3 [style=invis];
C4 -- H4 [style=invis];
C4 -- H5 [style=invis];
C4 -- H6 [style=invis];
O2 -- H7 [style=invis];
// Positioning labels
node[shape=none]
lab_C1 [pos="0.2,-0.2!", label="C1"];
lab_C2 [pos="1.2,-0.2!", label="C2"];
lab_C3 [pos="1.9,-0.8!", label="C3"];
lab_C4 [pos="2.6,0.2!", label="C4"];
lab_O1 [pos="-0.9,-0.8!", label="O"];
lab_O2 [pos="-0.9,0.8!", label="O"];
lab_Cl [pos="1.9,0.8!", label="Cl"];
lab_H7 [pos="-1.4,1.2!", label="H"];
}
#### **3. Spectroscopic Data**
The following tables summarize the expected spectroscopic datafor2-Chlorobutyric acid.
**Table 3.1: ¹H NMR Spectral Data (Predicted)**
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| :--- | :--- | :--- | :--- |
| Hα (CH-Cl) | 4.2 - 4.4 | Triplet (t) | ~7 |
| Hβ (CH₂) | 1.9 - 2.1 | Sextet | ~7 |
| Hγ (CH₃) | 1.0 - 1.2 | Triplet (t) | ~7 |
| COOH | 10 - 12 | Singlet (broad) | - |
**Table 3.2: ¹³C NMR Spectral Data (Predicted)**
| Assignment | Chemical Shift (δ, ppm) |
| :--- | :--- |
| C=O (Carboxyl) | 170 - 175 |
| Cα (CH-Cl) | 55 - 60 |
| Cβ (CH₂) | 25 - 30 |
| Cγ (CH₃) | 10 - 15 |
**Table 3.3: Infrared (IR) Spectroscopy Data**
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| :--- | :--- | :--- |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| C-O stretch | 1210-1320 | Medium |
| C-Cl stretch | 600-800 | Medium |
**Table 3.4: Mass Spectrometry (MS) Data**
| Fragment | m/z (Mass-to-charge ratio) | Notes |
| :--- | :--- | :--- |
| [M]⁺ | 122/124 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| [M-Cl]⁺ | 87 | Loss of chlorine atom. |
| [M-COOH]⁺ | 77/79 | Loss of carboxyl group. |
| [C₂H₅]⁺ | 29 | Ethyl fragment. |
#### **4. Experimental Protocols**
**4.1. Synthesis of 2-Chlorobutyric Acid via Hell-Volhard-Zelinsky Reaction**
This protocol describes a general method for the alpha-halogenation of a carboxylic acid.
**Materials:**
* Butyric acid
* Red phosphorus (catalyst)
* Chlorine gas (Cl₂)
* Water
* Diethyl ether
* Anhydrous magnesium sulfate
* Round-bottom flask
* Reflux condenser
* Dropping funnel
* Gas inlet tube
* Heating mantle
* Separatory funnel
* Distillation apparatus
**Procedure:**
1. In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place butyric acid and a catalytic amount of red phosphorus.
2. Gently heat the mixture while bubbling chlorine gas through it. The reaction is exothermic and the temperature should be controlled.
3. Continue the chlorination until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.
4. Cool the reaction mixture to room temperature.
5. Slowly add water to the mixture to hydrolyze the intermediate acyl halide.
6. Transfer the mixture to a separatory funnel and extract the 2-chlorobutyric acid with diethyl ether.
7. Wash the organic layer with water and then with a saturated sodium chloride solution.
8. Dry the organic layer over anhydrous magnesium sulfate.
9. Filter to remove the drying agent.
10. Remove the diethyl ether by rotary evaporation.
11. Purify the crude 2-chlorobutyric acid by fractional distillation under reduced pressure.
```dot
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];
// Nodes
start [label="Start: Butyric Acid + P(red)"];
chlorination [label="Chlorination (Cl2 gas)"];
hydrolysis [label="Hydrolysis (H2O)"];
extraction [label="Extraction (Diethyl Ether)"];
drying [label="Drying (MgSO4)"];
purification [label="Purification (Distillation)"];
end_product [label="End Product: 2-Chlorobutyric Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> chlorination;
chlorination -> hydrolysis;
hydrolysis -> extraction;
extraction -> drying;
drying -> purification;
purification -> end_product;
}
Caption: General workflow for the synthesis of 2-Chlorobutyric acid.
4.2. Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude 2-chlorobutyric acid in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 90-92 °C at 12 mmHg).
[1]
Reactivity and Applications
The presence of the chlorine atom at the α-position makes 2-Chlorobutyric acid a reactive molecule and a valuable synthetic intermediate.
[2][7]
5.1. Nucleophilic Substitution
The α-carbon is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion. A key application of this reactivity is in the synthesis of amino acids. For example, reaction with ammonia yields 2-aminobutanoic acid.
[8]
Caption: Synthesis of 2-Aminobutanoic acid from 2-Chlorobutyric acid.
5.2. Applications in Drug Development
2-Chlorobutyric acid serves as a crucial chiral building block in the synthesis of various pharmaceuticals. [9]Its defined stereochemistry is often essential for the biological activity of the final drug molecule. For instance, the (R)-enantiomer is a key intermediate in the synthesis of Idelalisib, a medication used to treat certain types of blood cancers.
[9]
Safety Information
2-Chlorobutyric acid is a corrosive substance that can cause severe skin burns and eye damage. [11]It is also harmful if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. [11]In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
[11]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and follow established laboratory safety protocols when handling chemicals.
References
- 1. 2-chlorobutanoic acid [chembk.com]
- 2. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]
- 4. (2S)-2-chlorobutanoic acid [chembk.com]
- 5. 2-Chlorobutyric acid|lookchem [lookchem.com]
- 6. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]
- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 8. CN102241600A - Preparation method of 2-amino butyric acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
